molecular formula C19H17NO2 B4307397 N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide

N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide

Cat. No. B4307397
M. Wt: 291.3 g/mol
InChI Key: AIQAXZXUHNJLSP-UHFFFAOYSA-N
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Description

N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide, also known as HENA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HENA belongs to the class of naphthamides, which are known for their diverse biological activities and pharmacological properties. In

Mechanism of Action

The mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and promoting cell survival. N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in various cellular processes.
Biochemical and Physiological Effects:
N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In neurodegenerative diseases, N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide protects neurons from oxidative stress and prevents the formation of amyloid beta plaques by inhibiting the activity of beta-secretase. In inflammation, N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide inhibits the production of pro-inflammatory cytokines and reduces inflammation by inhibiting the NF-kappaB pathway.

Advantages and Limitations for Lab Experiments

N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide also has some limitations, including its relatively low yield, high cost, and potential toxicity at high doses.

Future Directions

There are several future directions for the research on N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide, including the identification of its target proteins and signaling pathways, the optimization of its synthesis method, and the development of more potent and selective analogs. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide in animal models and humans, as well as its potential therapeutic applications in various diseases. Overall, the research on N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide holds great promise for the development of novel therapeutics in the future.

Scientific Research Applications

N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide has been shown to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease. In inflammation, N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

N-[1-(4-hydroxyphenyl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13(14-9-11-16(21)12-10-14)20-19(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-13,21H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQAXZXUHNJLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-hydroxyphenyl)ethyl]naphthalene-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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